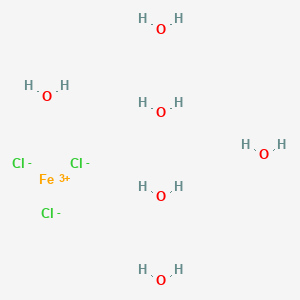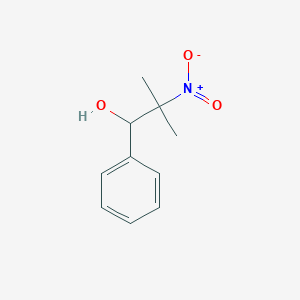
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-, commonly known as BMNE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a nitroaromatic compound that has a unique combination of chemical properties that make it an attractive candidate for various applications.
Mechanism of Action
BMNE has been shown to act as a potent antioxidant and free radical scavenger. It has been shown to protect cells from oxidative damage and reduce inflammation. BMNE has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
BMNE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect cells from damage, and inhibit the activity of enzymes involved in the production of inflammatory cytokines. BMNE has also been shown to have anticancer properties and has been used in the development of cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMNE is its potent antioxidant and free radical scavenging properties. This makes it an attractive candidate for the study of oxidative stress and inflammation. BMNE also has anticancer properties, which makes it an attractive candidate for the development of cancer therapies. However, one of the limitations of BMNE is its potential toxicity. It has been shown to have toxic effects on cells at high concentrations, which limits its use in some experiments.
Future Directions
There are a number of future directions for the study of BMNE. One direction is the development of BMNE-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the mechanisms underlying the antioxidant and anti-inflammatory properties of BMNE. This could lead to the development of new drugs for the treatment of oxidative stress and inflammation. Finally, the toxic effects of BMNE need to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, BMNE is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant and free radical scavenging properties, anticancer properties, and anti-inflammatory properties. BMNE has been used in the development of cancer therapies, anti-inflammatory drugs, and the study of oxidative stress and inflammation. While BMNE has potential for use in various applications, its toxicity needs to be further studied to determine its safety for use in humans.
Synthesis Methods
The synthesis of BMNE involves the reaction of benzyl chloride with sodium nitrite in the presence of hydrochloric acid to form benzyl nitrite. This intermediate is then reacted with methyl nitrite to form BMNE. The overall reaction can be represented as follows:
C6H5CH2Cl + NaNO2 + HCl → C6H5ONO + NaCl + H2O
C6H5ONO + CH3ONO → C6H5CH2ONO2 + H2O
Scientific Research Applications
BMNE has been studied extensively for its potential use in scientific research. It has been shown to have anticancer properties and has been used in the development of cancer therapies. BMNE has also been used in the study of oxidative stress and inflammation. It has been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BMNE has also been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
33687-74-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-2-nitro-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
InChI Key |
HZYOZOFLFAXDFR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Other CAS RN |
33687-74-0 |
synonyms |
α-(1-Methyl-1-nitroethyl)benzyl Alcohol; α-(1-Methyl-1-nitroethyl)benzenemethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



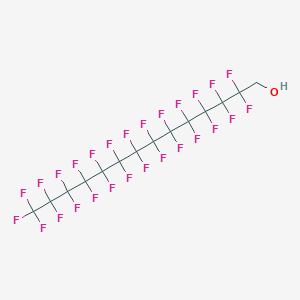
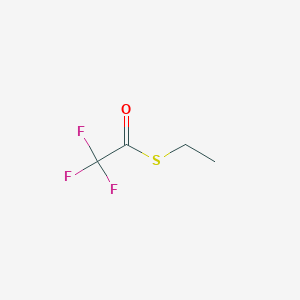
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
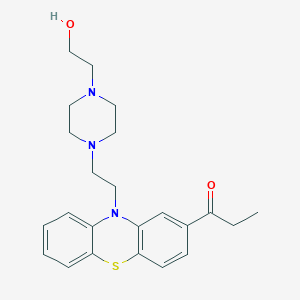
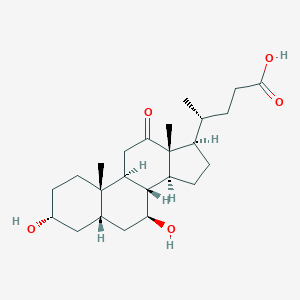
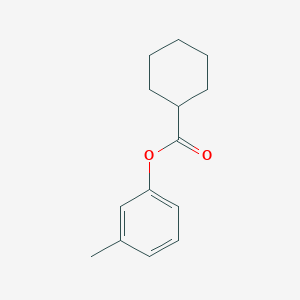
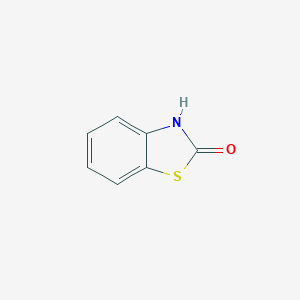

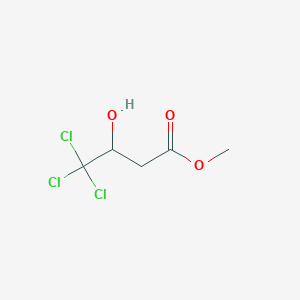
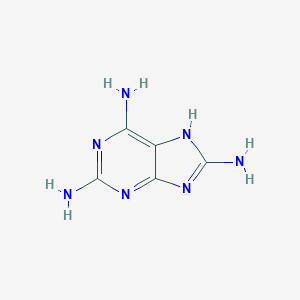
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
